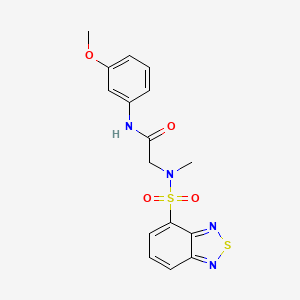
2-(2-Acetyl-4,6-dibromophenoxy)-1-(azepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetyl-4,6-dibromophenoxy)-1-(azepan-1-yl)ethanone is a chemical compound that belongs to the class of arylalkylketones. It is commonly referred to as ADBK or ADB-CHMINACA. This compound has been widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ADBK involves binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of various signaling pathways, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
ADBK has been found to have various biochemical and physiological effects, such as analgesic, anti-inflammatory, and anxiolytic properties. It has also been shown to have effects on appetite, mood, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADBK has several advantages for use in lab experiments, such as its high potency, selectivity, and stability. However, there are also some limitations, such as its potential toxicity and the need for specialized equipment and expertise for handling and analysis.
Direcciones Futuras
There are several future directions for research involving ADBK, such as investigating its potential therapeutic applications for various medical conditions, such as chronic pain, anxiety, and depression. Further research is also needed to understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods. Additionally, the development of more selective and potent analogs of ADBK may lead to the discovery of new drugs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of ADBK involves several steps, including the reaction of 4,6-dibromoresorcinol with acetyl chloride to form 2-acetyl-4,6-dibromophenol. The next step involves the reaction of 2-acetyl-4,6-dibromophenol with 1-azepan-1-amine to form 2-(2-acetyl-4,6-dibromophenoxy)-1-(azepan-1-yl)ethanone. The final product is purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
ADBK has been extensively used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in various physiological processes, such as pain perception, appetite, and mood regulation.
Propiedades
IUPAC Name |
2-(2-acetyl-4,6-dibromophenoxy)-1-(azepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Br2NO3/c1-11(20)13-8-12(17)9-14(18)16(13)22-10-15(21)19-6-4-2-3-5-7-19/h8-9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCFHFIPNGKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Br)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetyl-4,6-dibromophenoxy)-1-(azepan-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7478686.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)-4-pyridin-2-ylpiperazine](/img/structure/B7478693.png)

![N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478700.png)

![[2-Oxo-2-(propylamino)ethyl] 2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate](/img/structure/B7478716.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478720.png)
![5-[(4-benzylpiperidin-1-yl)carbonyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B7478723.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)

![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)